2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)propanamide
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Overview
Description
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)propanamide is a complex organic compound that features a pyridazinone core linked to a fluorophenyl group and a methylpyridinyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)propanamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazinone ring.
Introduction of the Fluorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyridazinone intermediate.
Attachment of the Methylpyridinyl Moiety: The final step involves the coupling of the pyridazinone derivative with a methylpyridinyl amine under amide bond formation conditions, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylpyridinyl moiety, forming N-oxides.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazinone.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: N-oxides of the pyridazinone or pyridinyl moieties.
Reduction: Dihydropyridazinone derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable building block.
Biology
Biologically, the compound has shown promise in preliminary studies as an anti-inflammatory agent. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for further drug development.
Medicine
In medicinal chemistry, the compound is being explored for its potential anticancer properties. It has demonstrated the ability to inhibit the proliferation of certain cancer cell lines, possibly through the induction of apoptosis.
Industry
In the pharmaceutical industry, this compound could be used as a lead compound for the development of new therapeutic agents. Its structural features allow for the design of analogs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)propanamide exerts its effects involves the inhibition of specific enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. In cancer cells, it might induce apoptosis through the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylpyridin-2-yl)propanamide: Similar structure but with an ethyl group instead of a methyl group on the pyridinyl moiety.
Uniqueness
The presence of the fluorine atom in 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)propanamide can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target proteins, making it potentially more effective than its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-methylpyridin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-12-9-10-21-17(11-12)22-19(26)13(2)24-18(25)8-7-16(23-24)14-3-5-15(20)6-4-14/h3-11,13H,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPAYDRRJZPRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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